Diisopropylamine hydroiodide

Catalog No.
S2656938
CAS No.
132396-99-7
M.F
C6H16IN
M. Wt
229.105
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylamine hydroiodide

CAS Number

132396-99-7

Product Name

Diisopropylamine hydroiodide

IUPAC Name

N-propan-2-ylpropan-2-amine;hydroiodide

Molecular Formula

C6H16IN

Molecular Weight

229.105

InChI

InChI=1S/C6H15N.HI/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H

InChI Key

PBGZCCFVBVEIAS-UHFFFAOYSA-N

SMILES

CC(C)NC(C)C.I

Solubility

not available

Diisopropylamine hydroiodide is a quaternary ammonium salt derived from diisopropylamine and hydroiodic acid. It has the chemical formula C₆H₁₆I₁N and is typically encountered as a white crystalline solid. This compound exhibits properties typical of ammonium salts, including solubility in water and the ability to form stable solutions. Diisopropylamine itself is a secondary amine characterized by its bulky structure, which influences its reactivity and selectivity in

Specific information on the hazards of diisopropylamine hydroiodide is limited. However, it's recommended to handle it with care as it likely shares similar properties to other quaternary ammonium salts, which can be irritants and may have other health hazards []. Always follow general laboratory safety practices when handling unknown compounds.

Antiarrhythmic Effects

Disopyramide's primary area of research has been its potential use as an antiarrhythmic drug. It acts by blocking potassium and sodium channels in the heart, which can help regulate heart rhythm []. Studies have investigated its effectiveness in treating various arrhythmias, including:

  • Ventricular tachycardia []
  • Atrial fibrillation []
  • Wolff-Parkinson-White syndrome []

Important Note

Disopyramide use for arrhythmias has declined in recent years due to the emergence of safer and more effective medications.

Other Areas of Research

Disopyramide has also been explored for its potential effects in other areas, though research is limited compared to its use as an antiarrhythmic:

  • Anticonvulsant effects: Some studies suggest Disopyramide might have anticonvulsant properties, but more research is needed [].
  • Cancer research: Disopyramide's ability to inhibit potassium channels has led to some investigation into its potential anti-cancer effects, but this is in the very early stages of research.
, primarily due to the presence of the iodide ion. It can undergo nucleophilic substitution reactions, where the iodide can be replaced by other nucleophiles. The compound may also act as a precursor in the synthesis of more complex organic molecules. Additionally, diisopropylamine hydroiodide can react with bases to regenerate diisopropylamine and precipitate iodide salts .

Diisopropylamine hydroiodide can be synthesized through the reaction of diisopropylamine with hydroiodic acid. This process typically involves mixing the two reactants under controlled conditions to ensure complete reaction and formation of the salt. The resulting product can be purified through recrystallization techniques to obtain a high-purity compound suitable for further applications .

Diisopropylamine hydroiodide finds applications primarily in organic synthesis as a reagent or catalyst. Its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals is notable. Additionally, due to its properties as an ionic compound, it may be utilized in electrochemical applications or as a stabilizing agent in certain formulations .

Interaction studies involving diisopropylamine hydroiodide often focus on its behavior in various chemical environments. The compound's interactions with nucleophiles and electrophiles are of particular interest, especially in organic synthesis contexts. Research indicates that it can facilitate reactions involving other organic compounds, enhancing yields or selectivity under specific conditions .

Diisopropylamine hydroiodide shares similarities with several other ammonium salts and amines. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
DiisopropylamineC₆H₁₅NSecondary amine; used as a nucleophile
DiethylamineC₄H₁₃NLess sterically hindered; different reactivity
N,N-DiisopropylethylamineC₈H₁₈NStrong base; used in organic synthesis
DimethylamineC₂H₇NSmaller size; more reactive than diisopropylamine
Tetraethylammonium iodideC₈H₂₀NQuaternary ammonium salt; different solubility

Uniqueness: Diisopropylamine hydroiodide is characterized by its bulky structure which imparts selective reactivity compared to smaller amines like dimethylamine or ethylamines. Its use as an intermediate in synthesizing specific compounds further distinguishes it within this class of chemicals .

Dates

Modify: 2023-08-16

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